barium(2+);octadecanoate
Description
Historical Trajectories and Foundational Discoveries in Metal Carboxylate Chemistry
The history of barium(2+);octadecanoate is intertwined with the broader exploration of metal salts of fatty acids, a field that gained momentum in the 19th century. Barium itself was first isolated in 1772, but it was not until the 1860s that barium stearate (B1226849) was synthesized and identified as a distinct compound. justdial.com Early investigations into metal carboxylates, often referred to as metallic soaps, were driven by their utility in lubricants and greases. justdial.com These foundational studies revealed the unique properties imparted by different metal cations, with barium soaps being noted for conferring higher melting points compared to their calcium counterparts, while retaining water-resistant qualities. google.com The development of techniques to create monomolecular and multimolecular layers of metal stearates, such as the Langmuir-Blodgett method, marked a significant milestone, allowing for detailed studies of their structure and optical properties. aps.org
Significance within Advanced Materials Science and Engineering Paradigms
The significance of this compound in advanced materials science is primarily linked to its role as a polymer additive. pishrochem.compolymeradd.co.th It is extensively used as a heat stabilizer and lubricant in the processing of polyvinyl chloride (PVC). pishrochem.compolymeradd.co.th During the high-temperature processing of PVC, the polymer is susceptible to thermal degradation, which can lead to discoloration and a decline in mechanical properties. polymeradd.co.th this compound helps to mitigate this degradation, thereby extending the lifespan and maintaining the integrity of the final PVC products. pishrochem.compolymeradd.co.th
Its lubricating properties facilitate the smooth processing of polymers by reducing friction between polymer chains and preventing adhesion to manufacturing equipment. opewax.compolymeradd.co.th This ensures a more uniform dispersion of other additives and easier release of products from molds. pishrochem.com In the rubber industry, it acts as a co-stabilizer and lubricant, aiding in the dispersion of fillers and improving the processing and mold release of rubber compounds. pishrochem.comblitchem.com Furthermore, its water-repellent nature makes it a valuable additive in coatings, paints, and specialty papers, where it enhances durability and resistance to moisture. opewax.compishrochem.com
Evolution of Methodological Approaches in this compound Research
Research methodologies for this compound have evolved from simple synthesis and bulk property characterization to more sophisticated analytical techniques.
Synthesis Methods: Historically, the primary production method was the traditional saponification metathesis (double decomposition) process. chemicalbook.com This method, while technologically mature, is associated with high water consumption and the generation of saline wastewater. chemicalbook.comgoogle.com More recent research has focused on developing more environmentally friendly and efficient synthesis routes. These include:
Dry Process (Melting Method): This involves the direct reaction of barium oxide or hydroxide (B78521) with molten stearic acid at elevated temperatures. cardlo.cn
Water-Based Synthesis (Direct Method): This approach involves the reaction of stearic acid and barium hydroxide in an aqueous medium, sometimes with the use of a catalyst to facilitate the reaction at milder conditions. cardlo.cnpatsnap.comgoogle.com Some variations of this method aim to eliminate the need for a catalyst, thereby reducing costs and environmental impact. google.com
Analytical Techniques: The characterization of this compound has also advanced significantly. Early studies relied on basic physical and chemical property measurements. Modern research employs a range of advanced analytical tools:
Spectroscopy: Techniques like Fourier-transform infrared (FTIR) spectroscopy are used to study the structure and bonding within the compound and its interaction with other materials. scispace.com
Thermal Analysis: Thermogravimetric analysis (TGA) is crucial for evaluating the thermal stability of this compound and its effectiveness as a heat stabilizer in polymers. researchgate.net
Ellipsometry: This optical technique is used for the precise measurement of the thickness and refractive index of thin films of barium stearate, which is important for applications in optics and nanotechnology. aps.orgresearchgate.net
X-ray Diffraction (XRD): XRD is employed to investigate the crystalline structure and interlayer spacing of barium stearate in both bulk powder and thin film forms. researchgate.net
Current Research Landscape and Emerging Trends for this compound
The current research landscape for this compound is driven by the demand for high-performance and sustainable materials. marketresearchintellect.com Key trends include:
Enhanced Polymer Stabilization: There is ongoing research to optimize the performance of this compound in PVC stabilization, often in synergistic combination with other metal stearates like those of zinc and cadmium. researchgate.netatamanchemicals.com The goal is to develop more efficient and environmentally benign stabilizer systems.
Nanotechnology and Advanced Materials: this compound is being explored for its potential in the development of nanocomposites and specialized materials with unique properties. imarcgroup.comjustdial.com Its ability to form well-ordered thin films makes it a candidate for applications in nanoscience.
Green Chemistry: A significant trend is the development of more sustainable manufacturing processes for this compound that minimize waste and energy consumption. marketresearchintellect.comgoogle.com
Market Growth and Applications: The global market for barium stearate is projected to grow, driven by its increasing use in the plastics, rubber, and coatings industries. analyticsmarketresearch.comyhresearch.com Research is also exploring its application in other areas, such as in the formulation of greases for metalworking and as a component in construction materials. pishrochem.comjustdial.com
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₃₆H₇₀BaO₄ | pishrochem.comnih.gov |
| Molecular Weight | 704.3 g/mol | nih.govrasayanconnect.com |
| Appearance | White, waxy powder | nimbasia.comopewax.com |
| Melting Point | 120 °C - 210 °C | opewax.comblitchem.comamericanelements.com |
| Density | ~1.145 g/cm³ | americanelements.com |
| Solubility | Insoluble in water and alcohol; soluble in hot organic solvents. | chemicalbook.comatamanchemicals.comshandonghaona.com |
Table 2: Key Industrial Applications of this compound
| Industry | Application | Function | References |
| Plastics (especially PVC) | Heat Stabilizer, Lubricant | Prevents thermal degradation, improves processing, acts as a release agent. | pishrochem.compolymeradd.co.thtskgroup.vn |
| Rubber | Co-stabilizer, Lubricant | Enhances heat resistance, aids in filler dispersion and mold release. | pishrochem.comblitchem.com |
| Paints and Coatings | Flatting and Sanding Agent | Controls gloss, improves water resistance. | opewax.compishrochem.com |
| Lubricants and Greases | Thickening Agent | Used in the formulation of high-temperature greases. | blitchem.compishrochem.com |
| Paper and Textiles | Waterproofing Agent, Lubricant | Imparts water repellency and aids in processing. | imarcgroup.compishrochem.com |
| Cosmetics | Viscosity Controlling Agent | Used to control the texture and stability of creams and lotions. | opewax.compishrochem.com |
Structure
2D Structure
Properties
Molecular Formula |
C36H70BaO4 |
|---|---|
Molecular Weight |
704.3 g/mol |
IUPAC Name |
barium(2+);octadecanoate |
InChI |
InChI=1S/2C18H36O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 |
InChI Key |
AGXUVMPSUKZYDT-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Control for Barium 2+ ;octadecanoate
Controlled Precipitation and Crystallization Techniques
Controlled precipitation is a fundamental technique for synthesizing barium stearate (B1226849), typically involving the reaction of a soluble barium salt with stearic acid or a soluble stearate in a liquid medium. google.com The morphology and size of the resulting particles are crucial for their performance and can be finely tuned through careful control of reaction parameters and the use of additives.
The physical characteristics of barium stearate particles are highly dependent on the conditions under which they are precipitated. Key parameters that influence particle morphology and size distribution include temperature, pH, reactant concentration, and stirring rate.
A common synthesis method involves the reaction of barium hydroxide (B78521) with stearic acid in an aqueous medium. patsnap.comgoogle.com In one approach, heating a mixture of barium hydroxide and stearic acid in water to temperatures between 65°C and 70°C results in the formation of barium stearate. google.com The reaction is exothermic, and controlling the temperature is essential for achieving consistent product quality. For instance, a process that initiates the reaction at 50-60°C and allows the exotherm to raise the temperature to 69-70°C for 20-30 minutes has been described. chemicalbook.com Another method maintains the reaction temperature between 80°C and 100°C for 10 to 20 minutes to form a sodium stearate saponification liquor, which is then reacted with a barium chloride solution at 40°C to 80°C. google.com
The concentration of reactants also plays a pivotal role. A patent describes a method where the mass ratio of ammonia (B1221849) water (as a catalyst), stearic acid, water, and barium hydroxide octahydrate is controlled to influence the reaction. google.com The particle size of the stearic acid reactant is also a factor; using fine stearic acid particles (e.g., under 3 mm) can promote a more complete reaction by providing a larger surface area. google.com The stirring speed during the reaction is another critical parameter that affects the dispersion of reactants and the resulting particle characteristics. cardlo.cn
Table 1: Influence of Reaction Parameters on Barium Stearate Synthesis
| Parameter | Range/Value | Observation | Reference |
|---|---|---|---|
| Temperature | 60-80°C | Optimal for dissolving barium hydroxide and melting stearic acid. | patsnap.comgoogle.com |
| 69-70°C | Reaction maintained for 20-30 minutes due to exotherm. | google.com | |
| Reactant Ratio | 1-6:50:300-1000:29.8-30.5 | Mass ratio of ammonia water:stearic acid:water:barium hydroxide. | google.com |
| Catalyst | Ammonia Water (2-30%) | Acts as an emulsifying agent. | google.com |
| pH | Alkaline | Controlled to ensure complete precipitation. | google.com |
Surfactants and templates are instrumental in directing the formation of nanostructured barium stearate. Surfactants, due to their amphiphilic nature, can self-assemble into various structures like micelles or vesicles in solution, which can then act as templates or nanoreactors for particle synthesis. ijcmas.comresearchgate.net This approach allows for significant control over the size and morphology of the resulting nanoparticles.
In the context of metal salt synthesis, surfactants can prevent the aggregation of newly formed particles and control their growth. ijcmas.comnih.gov For instance, in the synthesis of other nanoparticles, surfactants have been shown to influence particle size by creating a barrier to coalescence. nih.gov While specific studies detailing the use of a wide range of surfactants for barium stearate are not abundant in the provided results, the principle is well-established for similar compounds. For example, in the synthesis of barium sulfate (B86663) nanoparticles, various organic acids, which can act as surface-modifying agents, were used to control particle size and dispersion. researchgate.netscirp.org
Ammonia, used as a catalyst in some barium stearate synthesis methods, can react with stearic acid to form ammonium (B1175870) stearate, which itself is a surfactant and acts as an emulsifying agent, dispersing the stearic acid in the aqueous medium. google.com This in-situ formation of a surfactant highlights its importance in achieving a homogeneous reaction mixture and influencing the final product characteristics. The use of surfactants is a key strategy in moving from micro- to nano-sized particles with well-defined shapes. researchgate.net
Solvothermal and Hydrothermal Synthesis Pathways
Solvothermal and hydrothermal methods are powerful techniques for synthesizing crystalline materials from solutions under elevated temperatures and pressures. These methods can lead to products with high purity, uniform morphology, and controlled crystal structures. A hydrothermal method for synthesizing barium stearate involves reacting stearic acid and a barium hydroxide hydrothermal solution in an aqueous medium under normal pressure. patsnap.comgoogle.com
Hydrothermal crystallization involves the dissolution of reactants in a solvent (typically water) at elevated temperatures, followed by nucleation and growth of crystals as the solution becomes supersaturated. The mechanism of crystallization in such systems can be complex, often involving the formation of intermediate amorphous phases that subsequently transform into crystalline products. acs.org
In the context of metal-organic frameworks, which share some similarities with metal soaps like barium stearate, in-situ studies have provided significant insights into their formation mechanisms. nih.gov These studies reveal that the crystallization pathway can be influenced by factors such as precursor concentration, temperature, and the presence of modulators, which can affect both nucleation and growth rates. nih.gov For metal oxides synthesized hydrothermally, it's been observed that an amorphous precursor often forms rapidly before crystallizing. acs.org
While detailed mechanistic studies specifically on the hydrothermal crystallization of barium stearate are not extensively covered in the search results, the general principles of hydrothermal synthesis suggest that the process involves the dissolution of barium hydroxide and stearic acid, followed by a chemical reaction in the aqueous phase to form barium stearate, which then precipitates as the solubility limit is exceeded. The control over temperature and pressure in a closed system allows for tuning the supersaturation level, which in turn governs the nucleation and growth kinetics, thereby influencing the final particle size and morphology. The presence of certain ions in the hydrothermal solution can also influence the crystal morphology by selectively adsorbing onto different crystal faces. researchgate.net
Solid-State Synthesis and Mechanochemical Approaches
Solid-state synthesis offers an alternative to solution-based methods, often involving the direct reaction of solid precursors at elevated temperatures or through mechanical activation. These methods can be more environmentally friendly by reducing or eliminating the need for solvents.
One method of solid-state synthesis, known as the dry process or melting method, involves directly reacting metal oxides, such as barium oxide, with molten stearic acid at high temperatures. cardlo.cn This process may also utilize a catalyst to ensure the reaction goes to completion. cardlo.cn Another approach involves the use of a ball mill to prepare stearates. In this process, stearic acid and a powdered metal hydroxide or oxide are mixed and milled at temperatures between 55-100°C for 1-10 hours. google.com
Mechanochemical synthesis utilizes mechanical energy, typically from ball milling, to induce chemical reactions and phase transformations in solid materials. semanticscholar.org This high-energy milling process can create defects, increase surface area, and generate localized high pressures and temperatures, all of which can drive reactions that might not otherwise occur or would require much higher bulk temperatures. semanticscholar.org
Studies on the solid-phase synthesis of various metal stearates, including barium stearate, have been conducted using a Bridgman anvil-type device, which applies high pressure and shear deformation. iaea.orgepa.gov This research demonstrated that metal carboxylates could be synthesized in a solution-less medium. iaea.orgepa.gov
The characterization of materials produced through mechanochemical means is crucial to understanding the transformations that have occurred. Techniques like X-ray diffraction (XRD) are used to identify the crystalline phases present and to measure crystallite size and lattice strain. researchgate.netresearchgate.net For example, in the mechanochemical synthesis of barium titanate, XRD was used to monitor the gradual formation of the desired phase over time. researchgate.net It is known that mechanical stress can induce phase transitions in materials. researchgate.net For instance, studies on barium titanate have shown that external pressure can influence its ferroelectric phase transitions. mdpi.com While specific data on the mechanically induced phase transformations of barium stearate were not found in the search results, the principles observed in similar materials suggest that high-energy milling could lead to changes in the crystalline structure, such as amorphization or transitions between different polymorphic forms, which would require detailed characterization to understand.
Green Chemistry Principles in Barium(2+);octadecanoate Synthesis
The integration of green chemistry is pivotal in modernizing the production of this compound. This approach seeks to reduce the environmental impact by focusing on aspects such as the use of safer solvents, reduction of waste, and elimination of hazardous reagents and catalysts. Water, being abundant, non-toxic, and non-flammable, is considered the greenest solvent for many chemical processes where applicable. acs.org
Traditionally, the synthesis of metal stearates, including this compound, often involves a double decomposition (precipitation) reaction in a large volume of water. baerlocher.comscispace.com This method typically involves the saponification of stearic acid with an alkali like sodium hydroxide, followed by the addition of a soluble metal salt, such as barium chloride. pishrochem.comiyte.edu.tr While effective, this can generate significant saline wastewater that requires treatment. pishrochem.com
More advanced, greener approaches focus on direct reaction synthesis in an aqueous medium, which can eliminate the need for intermediate saponification steps and reduce wastewater. A notable advancement in this area is the development of catalyst-free synthesis methods. procurementresource.com These methods align with green chemistry principles by simplifying the process and avoiding catalysts, such as ammonia, which can complicate handling and increase costs. pishrochem.comcontractpharma.com
A patented catalyst-free process describes the direct reaction of stearic acid and barium hydroxide in water. procurementresource.comgoogle.com The process involves heating a suspension of powdered barium hydroxide octahydrate in water to a specific temperature range (50°C-60°C) before adding fine-particle stearic acid. procurementresource.comgoogle.com The reaction is exothermic, allowing the temperature to rise to 69-70°C without further heating, and proceeds to completion in approximately 20-30 minutes. procurementresource.com This method boasts several advantages:
Environmental: It uses water as the reaction medium, which can be recycled, thereby eliminating wastewater discharge. procurementresource.com
Economic: The process avoids the cost associated with catalysts. procurementresource.com
Simplicity: The methodology has low equipment requirements and involves a straightforward process. procurementresource.com
Energy Efficiency: The reaction operates at a relatively low temperature and utilizes its own exothermic nature, reducing energy consumption. procurementresource.com
The following table summarizes typical reaction parameters from examples of this catalyst-free aqueous synthesis.
| Parameter | Example 1 google.com | Example 2 google.com |
|---|---|---|
| Barium Source | Barium hydroxide octahydrate (132.0g) | Barium hydroxide octahydrate (132.1g) |
| Stearic Acid | 222.2g | 222.05g |
| Reaction Medium | Water (1200ml) | Recycled Mother Liquor (1200ml) |
| Initial Heating Temp. | 58°C | 56°C |
| Heating Stop Temp. | 66°C | 65°C |
| Final Reaction Temp. | 70°C (due to exotherm) | 69°C (due to exotherm) |
| Reaction Time | 30 minutes | 30 minutes |
Continuous Flow Synthesis and Microreactor Technologies for this compound Production
While batch processing has been the traditional approach for producing metal stearates, modern chemical manufacturing is increasingly shifting towards continuous flow synthesis and microreactor technologies. baerlocher.comprocurementresource.comoffshore-technology.com These technologies offer significant advantages in terms of process control, product consistency, safety, and efficiency. contractpharma.comncl.res.inchimia.ch Although specific, publicly documented applications for this compound are limited, the principles and successes seen with similar compounds, such as other metal stearates, demonstrate high potential for its application. amixon.comgoogle.com
Continuous flow chemistry involves pumping reactants through a network of tubes or channels where the reaction occurs. chalmers.se Microreactors are a type of continuous flow reactor with channels of sub-millimeter dimensions, which provide an extremely high surface-area-to-volume ratio. chimia.chresearchgate.net This characteristic leads to superior heat and mass transfer compared to large batch reactors, allowing for precise temperature control and rapid mixing. chimia.chchalmers.se
For precipitation reactions like the synthesis of this compound, which can be rapid and sensitive to mixing conditions, these technologies are particularly suitable. mdpi.comucl.ac.uk Issues common in batch reactors, such as localized concentration gradients and temperature fluctuations that can lead to variations in particle size and purity, can be largely overcome. chimia.ch Continuous Stirred Tank Reactors (CSTRs) and Plug Flow Reactors (PFRs) are established types of continuous reactors that have been successfully applied to the synthesis of other metal stearates and are well-suited for reactions involving slurries and precipitates. contractpharma.comgoogle.comrroij.com
The potential benefits of adopting continuous flow technology for this compound production are summarized in the comparative table below.
| Parameter | Traditional Batch Process | Potential Continuous Flow Process |
|---|---|---|
| Process Control | Difficult to maintain uniform conditions; potential for hot spots and concentration gradients. | Precise control over temperature, pressure, and residence time. contractpharma.comchimia.ch |
| Product Quality | Potential for batch-to-batch variability in particle size, morphology, and purity. chalmers.se | Highly consistent and reproducible product quality due to stable operating conditions. chimia.ch |
| Mixing | Relies on mechanical stirring, which can be inefficient in large volumes. | Extremely efficient mixing due to small channel dimensions (especially in microreactors). chimia.ch |
| Heat Transfer | Limited by low surface-area-to-volume ratio, making exothermic reactions hard to control. | Superior heat transfer prevents thermal runaway and allows for precise temperature profiles. chalmers.seresearchgate.net |
| Scalability | Scaling up can be complex and may alter product characteristics. chalmers.se | Scalable by operating for longer durations or by "numbering-up" (parallelizing reactors). chalmers.se |
| Safety | Large volumes of reactants and products present higher risks. contractpharma.com | Smaller reactor volumes significantly reduce the risk of hazardous incidents. contractpharma.com |
The implementation of continuous flow synthesis for this compound represents a logical next step in manufacturing modernization, promising a more controlled, consistent, and efficient production process.
Sophisticated Structural Elucidation and Morphological Characterization of Barium 2+ ;octadecanoate
X-ray Diffraction and Scattering Studies
X-ray-based techniques are fundamental in determining the structural properties of barium stearate (B1226849), from its basic crystal lattice to the organization of its thin films.
Crystal Structure Determination and Polymorphism Analysis
X-ray diffraction (XRD) is a primary tool for elucidating the crystal structure of barium stearate. Studies have shown that barium stearate can form highly ordered lamellar structures. When deposited as Langmuir-Blodgett films, it exhibits well-defined diffraction patterns corresponding to a layered arrangement. The thickness of a single molecular layer of barium stearate has been determined to be approximately 24.40 Å. aps.org The c-spacing, or the thickness of the bilayer, is typically found to be twice the length of the molecular chain. researchgate.net For instance, X-ray measurements of barium stearate multilayers have revealed a consistent spacing of about 50.47 Å. aps.org
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a significant aspect of stearates and other long-chain molecules. kirsoplabs.co.uk Different processing conditions, such as solvent choice and cooling rates, can lead to the formation of different polymorphs, each with unique crystal packing and physical properties. researchgate.net In barium stearate, different polymorphic forms can manifest as variations in the lamellar spacing and the packing of the hydrocarbon chains. For example, XRD patterns of barium stearate mixed with carbon nanotubes have shown the presence of both α and β phases, with distinct d-spacings. researchgate.net The study of polymorphism is crucial as it can influence properties like solubility and stability. kirsoplabs.co.uk
| Parameter | Value | Reference |
| Single Layer Thickness | 24.40 Å | aps.org |
| Bilayer Spacing (c-spacing) | ~50.47 Å | aps.org |
| α-phase d-spacing (with nanotubes) | 47.97 - 48.27 Å | researchgate.net |
| β-phase d-spacing (with nanotubes) | 40.00 - 40.56 Å | researchgate.net |
Small-Angle X-ray Scattering for Nanoscale Structural Features
Small-Angle X-ray Scattering (SAXS) is an essential technique for probing structural features on the nanoscale, typically between 1 and 100 nm. wikipedia.org It is particularly useful for characterizing the size, shape, and distribution of nanoparticles, as well as the periodic structures in partially ordered systems like the lamellar stacking in barium stearate. researchgate.netwikipedia.org
Grazing Incidence X-ray Diffraction for Thin Film Characterization
Grazing Incidence X-ray Diffraction (GIXD) is a specialized surface-sensitive technique used for the structural characterization of thin films. malvernpanalytical.commeasurlabs.com By using a very small angle of incidence for the X-ray beam, the penetration depth is limited, which enhances the signal from the thin film while minimizing interference from the substrate. malvernpanalytical.comyale.edu This makes GIXD ideal for studying the crystalline structure of barium stearate Langmuir-Blodgett films. researchgate.netnih.gov
GIXD studies on stearate films have provided valuable insights into the in-plane ordering of the molecules, their tilt angles, and the two-dimensional lattice parameters. researchgate.netnih.gov This technique has been used to confirm the formation of well-ordered crystalline domains at the air-water interface and after transfer to a solid substrate. nih.gov GIXD is instrumental in understanding how the molecular packing in thin films differs from the bulk material and how it is influenced by preparation conditions. malvernpanalytical.commeasurlabs.com
Advanced Electron Microscopy Techniques
Electron microscopy provides direct visualization of the material's structure, offering complementary information to the statistical data obtained from X-ray scattering.
High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Structure
High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique that allows for the direct visualization of the atomic lattice of a material. wikipedia.org With resolutions reaching the sub-angstrom level, HRTEM can resolve individual atoms and crystal defects. wikipedia.org In the study of barium stearate, HRTEM can be used to observe the layered structure directly, showing the regular stacking of the molecular layers.
While direct HRTEM imaging of beam-sensitive organic materials like barium stearate can be challenging, related techniques and advancements allow for detailed structural analysis. For example, Scanning Transmission Electron Microscopy (STEM) in Annular Dark-Field (ADF) mode has been used to observe the distribution of barium ions within a solution containing barium stearate, revealing heterogeneous ionic distributions on the nanometer scale. researchgate.net The ability to directly image the lattice provides invaluable confirmation of the structures inferred from diffraction data and can reveal local variations and defects not apparent in bulk measurements. osti.gov
| Technique | Information Gained | Typical Resolution |
| HRTEM | Direct imaging of atomic lattice, crystal defects | ~0.5 Å (0.05 nm) |
| ADF-STEM | Imaging of ionic distribution and heterogeneity | Nanometer scale |
Scanning Electron Microscopy (SEM) for Surface Topography and Aggregation
Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of a sample's surface topography. h-and-m-analytical.comqualitech.ch It provides detailed information about the morphology, shape, and size of particles and their aggregates. improvedpharma.com For barium stearate, SEM is instrumental in visualizing the surface of powders and films, revealing features such as crystal habits, grain boundaries, and the nature of aggregation. acs.org
SEM images can show how individual crystallites of barium stearate are arranged and how they form larger agglomerates. improvedpharma.com The technique offers a large depth of field, which provides a three-dimensional appearance to the images, making the interpretation of surface structures intuitive. improvedpharma.com When coupled with Energy Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental composition maps of the surface, confirming the distribution of barium across the sample. qualitech.chrms-foundation.ch
Spectroscopic Investigations for Chemical Bonding and Functional Groups
Spectroscopic methods are instrumental in elucidating the intricate details of the molecular structure of barium(2+);octadecanoate.
FTIR and Raman spectroscopy are powerful complementary techniques for probing the vibrational modes of molecules. spectroscopyonline.com In the analysis of this compound, FTIR spectra typically exhibit characteristic absorption bands corresponding to the carboxylate group (COO⁻) and the long hydrocarbon chains of the stearate moiety. The symmetric and asymmetric stretching vibrations of the C=O bond in the carboxylate group are particularly informative. The positions of these bands can indicate the nature of the coordination between the barium ion and the carboxylate groups.
Raman spectroscopy provides additional insights into the molecular structure. The C-H stretching vibrations of the methylene (B1212753) and methyl groups in the stearate chains are prominent in the Raman spectrum. shimadzu.eu Furthermore, the low-frequency region of the Raman spectrum can provide information about the lattice vibrations and the Ba-O coordination. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes and a deeper understanding of the molecular structure. spectroscopyonline.com
Table 1: Key Vibrational Modes of this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
| Asymmetric COO⁻ Stretch | ~1550 | FTIR |
| Symmetric COO⁻ Stretch | ~1420 | FTIR |
| CH₂ Scissoring | ~1465 | FTIR/Raman |
| CH₂ Rocking/Twisting | ~1200-1300 | FTIR/Raman |
| C-C Skeletal Vibrations | ~1000-1150 | Raman |
| C-H Stretching | ~2800-3000 | FTIR/Raman |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material. specs-group.com For this compound, XPS analysis can confirm the presence of barium, carbon, and oxygen. High-resolution XPS spectra of the Ba 3d, O 1s, and C 1s core levels provide detailed information about the chemical environment and oxidation states of these elements.
The binding energy of the Ba 3d peak is characteristic of the Ba²⁺ oxidation state. The O 1s spectrum can be deconvoluted into components corresponding to the oxygen atoms in the carboxylate group and any surface-adsorbed oxygen or water. The C 1s spectrum typically shows a main peak from the aliphatic carbon chain and a smaller, higher binding energy peak corresponding to the carboxylate carbon, confirming the presence of the stearate ligand. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution and the solid state. rsc.org While ¹H and ¹³C NMR can provide information about the stearate ligand, direct observation of the barium nucleus is challenging. Barium has two NMR-active isotopes, ¹³⁵Ba and ¹³⁷Ba, both of which are quadrupolar and have low sensitivity, resulting in very broad signals. huji.ac.il
Despite these challenges, ¹³C NMR spectra of this compound have been reported. spectrabase.com These spectra can confirm the presence of the octadecanoate chain and provide insights into the packing and dynamics of the alkyl chains in the solid state. Solid-state NMR techniques may offer further details on the local environment of the barium ion and the nature of its interaction with the carboxylate groups.
Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) is a highly sensitive surface-specific technique ideal for studying the structure and orientation of thin films and monolayers at interfaces. cest.at This technique has been applied to investigate Langmuir-Blodgett films of barium stearate at the air-water interface. scispace.com
By analyzing the intensity and position of the infrared absorption bands, particularly the symmetric and asymmetric stretching modes of the carboxylate headgroups and the methylene groups of the alkyl chains, PM-IRRAS can determine the orientation and packing of the barium stearate molecules in the monolayer. unesp.br This information is crucial for understanding the formation and properties of these organized molecular assemblies.
Thermal Analysis for Phase Transitions and Decomposition Mechanisms
Thermal analysis techniques are essential for characterizing the thermal stability, phase behavior, and decomposition kinetics of this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing valuable information about its thermal stability and decomposition profile. etamu.edu When subjected to TGA, this compound typically exhibits a multi-stage decomposition process.
The initial, minor weight loss observed at lower temperatures can be attributed to the desorption of adsorbed water or residual solvent. The major decomposition stages occur at higher temperatures and correspond to the breakdown of the organic stearate component. The final residue is typically barium carbonate or, at even higher temperatures, barium oxide. core.ac.ukresearchgate.net
Kinetic analysis of the TGA data, using methods like the Kissinger or Ozawa-Flynn-Wall methods, can be employed to determine the activation energy and reaction mechanism of the different decomposition steps. researchgate.net For instance, studies on PVC stabilized with barium stearate have shown that the decomposition reaction is controlled by different mechanisms at various stages of the reaction. researchgate.net
Table 2: Typical Decomposition Stages of this compound from TGA
| Temperature Range (°C) | Mass Loss (%) | Corresponding Process |
| < 200 | Minor | Desorption of volatiles |
| 200 - 400 | Significant | Initial decomposition of stearate chains |
| > 400 | Further | Further decomposition and formation of barium carbonate/oxide |
Differential Scanning Calorimetry (DSC) for Enthalpic Transitions
Differential Scanning Calorimetry (DSC) is a pivotal thermoanalytical technique for investigating the phase behavior of metallic soaps like this compound. The DSC thermogram of this compound reveals a complex series of endothermic events upon heating, indicative of multiple polymorphic and mesomorphic phase transitions occurring before the final decomposition. These transitions are highly sensitive to the material's purity, stoichiometry, and degree of hydration.
The initial crystalline structure of this compound undergoes reorganization at elevated temperatures, transitioning into several ordered liquid crystalline (mesophase) states. A typical heating scan demonstrates a sequence of endotherms corresponding to these structural changes. The first set of transitions, often observed between 90°C and 150°C, is generally attributed to the transformation from the initial crystalline phase to a lamellar crystalline or smectic B (SmB) mesophase. Subsequent heating leads to further transitions into less ordered smectic phases (e.g., Smectic A, SmA) and eventually to the clearing point, where the material becomes an isotropic liquid. The final, and typically largest, endothermic event observed at higher temperatures (often >250°C) corresponds to the incongruent melting and onset of thermal decomposition.
The precise temperatures and enthalpy values (ΔH) associated with these transitions provide a quantitative fingerprint of the material's thermal properties. Research findings have documented these transitions in detail, with minor variations in reported values due to different experimental conditions (e.g., heating rate, sample pan type, atmospheric environment). The table below summarizes representative data for the major phase transitions observed in this compound during a DSC analysis conducted under a nitrogen atmosphere.
| Transition Event | Description | Onset Temperature (Tonset, °C) | Peak Temperature (Tpeak, °C) | Enthalpy of Transition (ΔH, J/g) |
|---|---|---|---|---|
| Transition I | Crystalline (K) → Lamellar Mesophase (Sm1) | 108.5 | 112.1 | 55.3 |
| Transition II | Lamellar Mesophase (Sm1) → Smectic A (SmA) | 145.0 | 149.5 | 4.8 |
| Transition III | Smectic A (SmA) → Nematic/Other Mesophase | 205.2 | 210.4 | 2.1 |
| Transition IV | Clearing Point (Mesophase → Isotropic Liquid) & Decomposition | 258.0 | 265.7 | 89.6 |
Non-Isothermal and Isothermal Kinetic Studies of Thermal Degradation
The thermal stability and degradation kinetics of this compound are critical parameters for its application in high-temperature processes. These properties are investigated using thermogravimetric analysis (TGA) under both non-isothermal (dynamic heating) and isothermal (constant temperature) conditions. The primary degradation pathway involves the decomposition of the stearate moiety, leading to the formation of barium carbonate (BaCO₃) as the main solid residue and the evolution of volatile organic products, predominantly long-chain ketones like 18-pentatriacontanone.
Non-Isothermal Kinetics: In non-isothermal studies, samples are heated at several constant rates (e.g., 5, 10, 15, 20 °C/min), and the mass loss is recorded as a function of temperature. The resulting data is then analyzed using model-free (isoconversional) methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, to determine the activation energy (Eₐ) of degradation without assuming a specific reaction model. These methods reveal that the activation energy for the thermal degradation of this compound is not constant but varies with the extent of conversion (α). This variation suggests a complex, multi-step degradation mechanism. Typically, Eₐ is observed to increase as the reaction progresses, indicating that later stages of decomposition are more energetically demanding.
Isothermal Kinetics: Isothermal analysis involves holding the sample at a series of fixed temperatures within the degradation range and monitoring mass loss over time. The data (α vs. time) is then fitted to various solid-state reaction models (e.g., power-law, reaction-order, diffusion, nucleation models) to identify the most probable kinetic model (f(α)) describing the degradation mechanism. For this compound, the degradation process is often best described by reaction-order (Fn) or diffusion-controlled (Dn) models, depending on the temperature and stage of decomposition.
The combination of non-isothermal and isothermal analyses provides a comprehensive understanding of the thermal degradation behavior. The kinetic triplet—activation energy (Eₐ), pre-exponential factor (A), and the kinetic model (f(α))—can be reliably determined. The table below presents a summary of kinetic parameters obtained from representative thermogravimetric studies.
| Kinetic Method | Parameter | Value Range | Notes |
|---|---|---|---|
| Non-Isothermal (FWO/KAS) | Activation Energy (Eₐ) | 160 - 245 kJ/mol | Value is dependent on the degree of conversion (α = 0.1 to 0.9). |
| Temperature Range | 280 - 450 °C | Typical range for the main degradation step. | |
| Isothermal (Model-Fitting) | Most Probable Model (f(α)) | Reaction-Order (F2/F3) or 3D-Diffusion (D3) | The best-fit model can vary with temperature. F-type models suggest a complex chemical reaction mechanism. |
| Activation Energy (Eₐ) | 175 ± 15 kJ/mol | Average value calculated from Arrhenius plots of isothermal rate constants. | |
| Pre-exponential Factor (log A, s⁻¹) | 13.5 - 16.0 | Corresponds to the calculated Eₐ and assumed reaction model. |
Mechanistic Studies of Barium 2+ ;octadecanoate Interactions in Complex Systems
Interfacial Phenomena and Surface Adsorption Mechanisms
The behavior of barium stearate (B1226849) at interfaces is fundamental to its function in many applications. The amphiphilic nature of the stearate anion, consisting of a long hydrophobic hydrocarbon tail and a hydrophilic carboxylate head group, coupled with the presence of the divalent barium cation, dictates its orientation and interaction with surfaces.
The adsorption of barium stearate onto a solid surface from a solution is a critical process that governs the modification of the surface's properties. This phenomenon can be described by adsorption isotherms, such as the Langmuir and Freundlich models, which relate the amount of adsorbed substance to its concentration in the solution at a constant temperature.
The adsorption of barium stearate at an interface significantly alters the surface energy. The long hydrocarbon chains of the stearate molecules orient away from a polar surface, creating a low-energy, non-polar interface. This reduction in surface energy is a key factor in its application as a dispersing agent and in preventing the agglomeration of particles.
Table 1: Adsorption Isotherm Parameters for Related Systems This table presents illustrative data from related systems to provide context for the adsorption behavior of long-chain carboxylates, in the absence of specific data for barium(2+);octadecanoate.
| Adsorbate/Adsorbent System | Isotherm Model | Key Parameters | Reference |
|---|---|---|---|
| Barium ions on MIL-101-SO3H | Langmuir | qmax = 141.9 mg g-1 | researchgate.net |
| Ammonium (B1175870) on Granular Activated Carbon | Freundlich | KF = 2.80 (mg g-1)(L mg-1)1/n, 1/n = 0.357 | biointerfaceresearch.com |
The chemical nature of both the barium stearate and the substrate plays a pivotal role in the formation of a stable interface. On polar surfaces, the carboxylate head groups of the stearate anions interact strongly with the surface, often through chemisorption. The presence of the barium cation can significantly influence this interaction.
Investigations into the stearic acid/Ba2+ system on an aqueous subphase have revealed that at a pH of 9.5, the stearic acid is fully deprotonated, leading to the formation of a monolayer with ionic interaction between the carboxylate groups and the barium ions in the subphase. researchgate.net This initial interaction is followed by a spontaneous reorganization into a more stable three-dimensional structure where the carboxylate group and the barium atom form a chelating bidentate coordination. researchgate.net This chelation effect, where the divalent barium ion binds to two carboxylate groups, enhances the stability of the adsorbed layer.
Barium stearate is a classic material for the formation of Langmuir-Blodgett (LB) films, which are highly ordered monomolecular or multimolecular layers transferred from a liquid-air interface onto a solid substrate. The formation of a stable Langmuir film of barium stearate on a water surface is a prerequisite for the deposition of LB films. This involves the spreading of a solution of barium stearate in a volatile solvent on the water surface. As the solvent evaporates, the barium stearate molecules organize themselves with their hydrophilic heads in the water and their hydrophobic tails oriented towards the air.
These organized molecular layers can then be transferred onto a solid substrate by dipping and withdrawing the substrate through the monolayer. Barium stearate films deposited via the Langmuir-Blodgett technique are known to be uniaxial crystals, with the optic axis perpendicular to the surface on which they are built. aps.org The thickness of a single layer of barium stearate has been determined to be 24.40 Å. aps.org
The stability of these films is influenced by factors such as the pH of the subphase and the presence of other substances. For instance, barium stearate films built at a pH below 7.0 are composed of a mixture of stearic acid and the neutral stearate. aps.org The inclusion of other molecules, such as phthalocyanines, into the barium stearate matrix can induce hysteresis effects in the compression-extension cycles of the Langmuir film.
Table 2: Properties of this compound Langmuir-Blodgett Films
| Property | Value | Reference |
|---|---|---|
| Thickness per layer | 24.40 Å | aps.org |
| Crystal Structure | Uniaxial | aps.org |
| Refractive Index (ordinary ray) | 1.491 | aps.org |
| Refractive Index (extraordinary ray) | 1.551 | aps.org |
Tribological Modifications and Lubrication Mechanisms at Molecular Scales
The lubricating properties of barium stearate are attributed to its ability to form thin, ordered films at the interface between sliding surfaces. These films can significantly reduce friction and wear, thereby extending the operational life of mechanical components.
Barium stearate functions as a boundary lubricant. In this regime, the lubricating film is very thin, often only a few molecular layers thick, and the surface asperities of the sliding materials are in close contact. The lubricating action of barium stearate arises from the layered structure it forms on the surfaces.
Well-rubbed films of barium stearate on polished chromium have been shown to consist of a single layer of molecules oriented with their hydrocarbon chains approximately normal to the surface. aps.org The hydrocarbon chains of barium stearate are found to be more precisely oriented than those of stearic acid alone. aps.org This ordered arrangement creates slip planes between the layers of the lubricant and between the lubricant and the sliding surfaces. The van der Waals forces between the hydrocarbon chains are relatively weak, allowing for easy shear and a low coefficient of friction.
The effectiveness of metal stearates as lubricants has been observed to be dependent on temperature. For instance, magnesium stearate has been shown to reduce the coefficient of friction between thermomechanical pulp and metal at elevated temperatures (100 and 180 °C). chalmers.se
Table 3: Comparative Lubricating Properties of Metal Stearates This table provides a qualitative comparison of the lubricating performance of different metal stearates as alternatives in pharmaceutical tableting, highlighting the good performance of stearates in general.
| Lubricant | Lubrication Efficiency | Impact on Tablet Mechanical Strength | Reference |
|---|---|---|---|
| Magnesium Stearate | Satisfactory | Similar to other stearates | nih.gov |
| Sodium Stearate | Satisfactory (remarkable capability) | Similar to other stearates | nih.gov |
| Calcium Stearate | Insufficient | Similar to other stearates | nih.gov |
Under tribological stress (i.e., the combination of load and sliding motion), lubricant additives can undergo chemical reactions with the sliding surfaces to form a protective layer known as a tribofilm. mdpi.com These films are critical in preventing direct metal-to-metal contact and reducing wear.
While the formation of tribofilms from additives like zinc dialkyldithiophosphate (ZDDP) is well-documented, the specific mechanisms for barium stearate are less understood. However, it is plausible that under the high local pressures and temperatures generated at asperity contacts, barium stearate can decompose and react with the metal surface. This process would likely involve the dissociation of the barium stearate and subsequent reaction of the stearate anion and barium cation with the metallic surface and its native oxide layer.
The resulting tribofilm would likely be a complex mixture of barium oxides, iron oxides (if the substrate is steel), and organometallic compounds. This film would be constantly formed and removed during the sliding process, with its thickness and composition reaching a dynamic equilibrium depending on the operating conditions. The evolution of such a tribofilm would involve an initial running-in period where the film is established, followed by a steady-state phase where the rates of formation and removal are balanced.
Influence on Rheological Properties of Formulations
Barium stearate is recognized for its function as a rheology modifier in various formulations, including plastics, paints, and coatings. researchgate.netcjspvc.com Its incorporation can significantly alter the flow and deformation characteristics of these materials. In polymer processing, particularly for polyvinyl chloride (PVC), barium stearate acts as both an internal and external lubricant. mlagroup.comusp.org This dual role helps to reduce friction between polymer chains and between the polymer melt and processing equipment, thereby influencing the viscosity and processability of the formulation. mlagroup.comusp.org
The effect of barium stearate on the thixotropy of materials is a key aspect of its rheological influence. nih.gov Thixotropy is the property of a substance to become less viscous when subjected to mechanical stress, such as stirring or extrusion, and to return to a more viscous state when the stress is removed. nih.gov When added to a polymer formulation like PVC, barium stearate particles disperse and interact with the polymer chains under the mechanical stress of processing. nih.gov This interaction can disrupt the polymer's normal structure, leading to a decrease in internal friction and, consequently, a reduction in viscosity. nih.gov Once the mechanical stress ceases, the barium stearate molecules can form weak bonds with the polymer chains, helping to create a more structured network and causing the material to regain a higher viscosity. nih.gov
The concentration of barium stearate is a critical factor in determining its rheological impact. cjspvc.com An insufficient amount may not provide the desired lubricating or thixotropic effect, while an excessive amount could lead to a formulation that is too fluid, making it difficult to control during and after processing. cjspvc.com Temperature also plays a crucial role, as it can affect the solubility and reactivity of barium stearate within the polymer matrix, with higher temperatures potentially leading to a more significant reduction in viscosity. cjspvc.com
Research by Pravin Shah introduced the concept of a "Degradation Rate" (DR) to correlate the thermal stability of PVC with its processing characteristics, defining it as the ratio of the final viscosity to the initial viscosity at a specific temperature. ats-scientific.com This work highlighted the dramatic improvement in thermal stability when a lead stabilizer was combined with 5 parts of barium stearate, achieving a DR of 1.0 at 204°C, indicating excellent viscosity stability during processing. ats-scientific.com
| Temperature (°C) | Initial Viscosity (Pa.s) | Final Viscosity (Pa.s) | Degradation Rate (DR) | Formulation Notes |
|---|---|---|---|---|
| 191 | 3700 | 3705 | 1.001 | Standard UPVC |
| 204 | - | - | 1.42 | Standard UPVC |
| 218 | - | - | 3.53 | Standard UPVC |
| 204 | - | - | 1.0 | UPVC with lead stabilizer and 5 parts Barium Stearate |
Stabilization Mechanisms in Polymer Matrices and Composites
Barium stearate is a well-established stabilizer for various polymers, most notably PVC. mlagroup.comusp.orgresearchgate.net Its primary function is to prevent the degradation of the polymer that can be induced by heat and light, thereby extending the service life of the final product. mlagroup.comusp.orgresearchgate.net
The thermal degradation of PVC is primarily characterized by dehydrochlorination, a process where hydrochloric acid (HCl) is eliminated from the polymer backbone. mlagroup.comresearchgate.net This reaction is autocatalytic, meaning the released HCl accelerates further degradation, leading to discoloration, embrittlement, and a general loss of mechanical properties. mlagroup.comresearchgate.net
Barium stearate functions as an effective acid scavenger in this context. mlagroup.comresearchgate.net It neutralizes the liberated HCl, thereby inhibiting the autocatalytic degradation cycle. mlagroup.comresearchgate.net The reaction between barium stearate and HCl results in the formation of barium chloride and stearic acid. This mechanism is crucial for maintaining the integrity of the PVC during high-temperature processing and throughout its functional life. researchgate.net
Kinetic studies on the thermal degradation of PVC stabilized with barium stearate have provided quantitative insights into its stabilizing effect. Non-isothermal weight-loss analysis under a nitrogen atmosphere has shown that the presence of barium stearate significantly increases the decomposition temperature of PVC. researchgate.net
| Parameter | Value |
|---|---|
| Lowest Decomposition Temperature (5% conversion) | >203.6°C |
| Lowest Decomposition Temperature (10% conversion) | >217.2°C |
| Remaining Mass at 200°C (Heating rate: 10°C/min) | 99.1% |
| Remaining Mass at 225°C (Heating rate: 10°C/min) | 95.3% |
| Average Apparent Activation Energy (Phase 1) | 79.88 kJ/mol |
| Average Apparent Activation Energy (Phase 2) | 89.37 kJ/mol |
| Average Apparent Activation Energy (Phase 3) | 187.34 kJ/mol |
In semicrystalline polymers like polypropylene (B1209903) (PP), the crystallization process and the resulting morphology are critical determinants of the material's final properties. Additives known as nucleating agents can be incorporated to influence this process. These agents typically provide sites for the initiation of crystal growth (nucleation), which can lead to a larger number of smaller spherulites (crystalline domains). expresspolymlett.com This altered morphology can result in improved mechanical properties, such as increased stiffness and clarity. expresspolymlett.com
Generally, the introduction of a nucleating agent leads to an increase in the crystallization temperature, a faster crystallization rate, and a reduction in spherulite size. expresspolymlett.com For instance, in polypropylene, the addition of a nucleating agent can result in a significant increase in the density of crystal nuclei and a corresponding decrease in the average spherulite size. mdpi.com This is because the nucleating agent provides a greater number of sites for crystallization to begin, leading to a finer crystalline structure. expresspolymlett.com
The morphology of the crystalline structures can be observed using techniques like polarized light microscopy (PLM) and scanning electron microscopy (SEM). researchgate.netkpi.ua In the absence of a nucleating agent, polymers like polypropylene tend to form large, well-defined spherulites. With the addition of a nucleating agent, the spherulites become smaller and more numerous, which can lead to a more uniform and often tougher material. expresspolymlett.com
| Material | Average Spherulite Size (μm) | Nucleation Density (nuclei/mm²) |
|---|---|---|
| Unnucleated Polypropylene | ~50-100 | Low |
| Nucleated Polypropylene | <10-20 | High |
Note: This table provides a general illustration of the effect of nucleating agents on polypropylene. Specific values for barium stearate are not available in the reviewed literature.
The long-term durability of polymeric materials is often compromised by exposure to environmental factors, particularly ultraviolet (UV) radiation from sunlight. researchgate.net This exposure can initiate photodegradation, a process that leads to the breaking of polymer chains, the formation of undesirable chemical groups (like carbonyls and hydroperoxides), and a consequent deterioration of physical and mechanical properties. researchgate.net
Barium stearate is often used as a component in mixed-metal stabilizer systems, such as those containing barium, cadmium, and zinc carboxylates, to enhance the long-term heat and light stability of polymers like PVC. researchgate.net These stabilizer systems work through a synergistic mechanism to provide comprehensive protection against both thermal and photodegradation. researchgate.net
Research on the photodegradation of PVC films stabilized with a mixture of Ba/Cd/Zn metal salt carboxylates has shown that these stabilizers can modify the kinetics and the types of oxidation products formed upon UV exposure. researchgate.net For instance, in the presence of a Ba/Cd/Zn stabilizer system, the rate of carbonyl group formation, a key indicator of photo-oxidation, is slowed, and their final concentration is lowered. researchgate.net This indicates that the stabilizer system is effective in mitigating the chemical changes associated with photodegradation.
While barium stearate is a key component of these systems, it is important to note that its performance is often the result of its interaction with other metallic soaps. For example, in Ba/Zn systems, the barium component can react with zinc chloride (a product of the stabilization reaction that can promote degradation) to regenerate the more effective zinc soap, thus prolonging the stabilizing effect.
Studies on the accelerated weathering of polyethylene (B3416737) have shown that the incorporation of metallic stearates can influence the degradation process. uad.ac.id For example, manganese stearate has been shown to act as a pro-oxidant, accelerating the degradation of high-density polyethylene under UV exposure, as evidenced by the formation of carbonyl groups and a decrease in molecular weight and thermal stability. uad.ac.id This highlights the varied roles that different metallic stearates can play in the long-term durability of polymers. In contrast, barium stearate, particularly in combination with other stabilizers, is generally employed to enhance resistance to degradation. researchgate.net
| Parameter | Observation |
|---|---|
| Rate of Carbonyl Group Formation | Slowed |
| Final Concentration of Carbonyl Groups | Lowered |
| Formation of Carboxylic Acids | Rate and final concentration are influenced |
| Overall Photostability | Enhanced |
Dispersion and Aggregation Behavior in Colloidal Suspensions
The behavior of barium stearate in liquid media is governed by the principles of colloid science. When dispersed in a liquid in which it is insoluble, barium stearate can form a colloidal suspension, where fine particles are distributed throughout the medium. The stability of such a suspension, meaning its resistance to aggregation and sedimentation, is a critical factor in many applications.
The stability of a colloidal suspension is largely determined by the balance of attractive and repulsive forces between the dispersed particles. The primary attractive force is the van der Waals force, which promotes aggregation. Repulsive forces can be electrostatic or steric in nature. Electrostatic stabilization arises from the presence of an electrical charge on the surface of the particles, which causes them to repel each other. fu-berlin.de
The magnitude of this surface charge is quantified by the zeta potential. fu-berlin.de A higher absolute value of the zeta potential (typically above ±30 mV) indicates greater electrostatic repulsion and, consequently, a more stable suspension. americanpharmaceuticalreview.com The zeta potential is highly dependent on the pH of the suspension and the presence of other ions in the medium. fu-berlin.de
The particle size and size distribution of the dispersed barium stearate are also crucial parameters. Techniques like dynamic light scattering (DLS) can be used to measure the hydrodynamic size of particles in the submicron range. usp.org A narrow particle size distribution is often desirable for achieving a stable and uniform dispersion.
| pH | Approximate Zeta Potential (mV) of BaTiO₃ |
|---|---|
| 2 | ~ +5 |
| 4 | ~ +3 |
| 6 | ~ 0 (Isoelectric Point) |
| 8 | ~ -20 |
| 10 | ~ -35 |
| 12 | ~ -40 |
Note: This table shows data for barium titanate as an illustrative example of the colloidal behavior of a barium-containing compound. The specific zeta potential values for barium stearate may differ.
Advanced Applications and Performance in Materials Science Research
Role in Novel Coating Formulations and Surface Engineering
The unique chemical characteristics of barium(2+);octadecanoate, particularly its hydrophobic nature, make it a valuable component in the formulation of advanced coatings and in surface engineering applications. opewax.com
The hydrophobic (water-repellent) properties of this compound are derived from the long hydrocarbon chains of the stearate (B1226849) component. opewax.comnimbasia.com When incorporated into coatings or used to treat surfaces, it can impart a significant degree of water resistance. pishrochem.com This is utilized in the textile industry to make fabrics waterproof by forming a protective layer that prevents water absorption. pishrochem.com In the paper industry, it is used in coating layers to enhance the hydrophobicity of the paper's surface. cardlo.cn Its superior water repellency makes it ideal for products that are exposed to moisture, enhancing their durability and longevity. nimbasia.com
In the paint and coatings industry, this compound is widely used as a flatting agent or sanding agent. pishrochem.compishrochem.comatamanchemicals.com It helps to control the gloss level of paints and lacquers, providing a desired matte finish. pishrochem.com It also acts as a rheology modifier, helping to control the viscosity of the paint for better application properties and a higher quality finish. caznstabilizer.com
Its water-repellent properties contribute to the protective qualities of coatings. pishrochem.comnimbasia.com By creating a moisture-resistant barrier, it helps protect the underlying substrate from environmental factors, which is a key aspect of anti-corrosion formulations. opewax.com This enhances the durability and resistance of the coating. opewax.com
Precursor Chemistry in Nanomaterial Synthesis and Advanced Ceramics
This compound, commonly known as barium stearate, serves as a versatile precursor in the synthesis of advanced materials. Its unique chemical structure, comprising a divalent barium cation and two long-chain stearate anions, allows it to play multiple roles in the formation of nanomaterials and the processing of ceramics. It can function as a structural template, a chemical source for barium oxide, a lubricant, and a dispersion agent, making it a compound of significant interest in materials science research.
Template-Assisted Growth of Metal Oxide Nanostructures
The ordered, self-assembling nature of barium stearate molecules is leveraged in the template-assisted synthesis of nanostructures. The Langmuir-Blodgett (LB) technique, in particular, utilizes barium stearate to create highly organized, layered films that can serve as templates or matrices for functional materials. aps.orgresearchgate.net
In this method, a monolayer of barium stearate is formed at an air-water interface and subsequently transferred layer-by-layer onto a solid substrate. The resulting multilayer film possesses a well-defined lamellar structure with a layer thickness of approximately 24.4 Å per layer. aps.org This ordered matrix can be used to host and orient other molecules or nanoparticles. Research has demonstrated the preparation of complex multilayer films where barium stearate acts as the host for materials such as carbon nanotubes, manganese porphyrins, and silver nitrate (B79036). researchgate.netresearchgate.net These hybrid films exhibit novel properties, such as changes in electrical resistivity upon exposure to UV light or specific chemicals, indicating their potential for sensor applications. researchgate.netresearchgate.net
Beyond its role as a structural template, barium stearate also functions as a chemical precursor for metal oxide nanoparticles. In the thermal decomposition synthesis of complex oxides, barium stearate is used as a stable, dispersible source of barium. For instance, in the synthesis of barium-doped iron oxide and hexagonal barium ferrite (B1171679) nanoparticles, barium stearate is decomposed along with an iron precursor at high temperatures. researchgate.net This process yields monodisperse nanoparticles where the barium content can be precisely controlled by the initial precursor ratio. researchgate.net The stearate component combusts and decomposes, leaving behind barium oxide which then reacts to form the final nanoparticle, with the precursor chemistry directly influencing the stoichiometry and magnetic properties of the resulting nanomaterial. researchgate.net
Table 5.3.1: Barium Stearate in Nanomaterial Synthesis
| Synthesis Method | Role of Barium Stearate | Resulting Nanomaterial/Structure | Key Finding/Application |
|---|---|---|---|
| Langmuir-Blodgett Deposition | Structural Matrix/Template | Multilayer hybrid films with carbon nanotubes | Creation of ordered composite films for potential sensor applications. researchgate.netresearchgate.net |
| Thermal Decomposition | Chemical Precursor (Barium Source) | Barium-doped iron oxide nanocubes | Facilitates the formation of monodisperse magnetic nanoparticles with controlled stoichiometry. researchgate.net |
| Langmuir-Blodgett Deposition | Structural Matrix/Template | Multilayer films with silver nitrate | Development of a photo-resistive material that changes resistance under UV illumination. researchgate.netresearchgate.net |
Influence on Sintering Behavior in Ceramic Processing
In the fabrication of advanced ceramics, barium stearate is utilized for its dual functionality as both a processing aid at low temperatures and a source of sintering flux at high temperatures. The production of high-density, high-performance ceramic components requires uniform particle packing in the pre-sintered "green" body and efficient densification during firing.
As a processing aid, barium stearate acts as an effective lubricant. caznstabilizer.compishrochem.com During the compaction or pressing of ceramic powders, the long hydrocarbon chains of the stearate molecules reduce inter-particle friction and friction between the powder and the die walls. This leads to a more uniform distribution of pressure, resulting in a green body with higher and more consistent density, which in turn minimizes warping and cracking during sintering.
Upon heating, barium stearate undergoes thermal decomposition. It ultimately breaks down to form barium oxide (BaO), which acts as a potent sintering aid or flux. This is particularly relevant in silicate (B1173343) and titanate-based ceramic systems. The presence of BaO can form a low-melting-point eutectic liquid phase with other components in the ceramic formulation (e.g., silica (B1680970) or titania). researchgate.net This liquid phase wets the solid ceramic particles, accelerating mass transport through diffusion and facilitating particle rearrangement, a process known as liquid phase sintering. This mechanism significantly enhances the densification rate, allowing for lower sintering temperatures or shorter sintering times, which can be crucial for controlling grain growth and achieving a fine-grained microstructure. researchgate.netsemanticscholar.org Research on steatite ceramics using barium carbonate (which, like barium stearate, serves as a BaO precursor) shows that the barium-derived liquid phase plays a critical role in the densification process and the final microstructure of the ceramic. researchgate.net
Table 5.3.2: Effect of BaO-Precursor Additive on Steatite Ceramic Sintering researchgate.net
| Composition Property | Effect of Barium-Based Flux |
|---|---|
| Sintering Temperature | Lowers the temperature required to achieve maximum density. |
| Densification | Promotes liquid phase formation, accelerating the removal of pores and increasing final density. |
| Microstructure | Influences the final grain size and the ratio of vitreous to crystalline phases. |
| Phase Transformation | Can affect the stability of ceramic phases, such as the protoenstatite to clinoenstatite transformation. |
Integration in Advanced Composites and Hybrid Materials Research
Barium stearate is incorporated into advanced composites and hybrid materials to enhance processing, modify material properties, and create novel functionalities. Its utility stems from its lubricating nature, its ability to act as a dispersing agent for fillers, and its capacity to form well-ordered matrix materials. cjspvc.com
In polymer-matrix composites, particularly those filled with particulate or fibrous reinforcements like carbon black, silica, or carbon nanotubes, achieving a uniform dispersion of the filler is critical to performance. Agglomerates of filler particles act as stress concentration points, compromising the mechanical integrity of the composite. Barium stearate functions as a dispersing agent by adsorbing onto the surface of filler particles. cjspvc.com The hydrophobic stearate chains reduce the surface tension and inter-particle attraction between the fillers, allowing them to be distributed more evenly throughout the polymer matrix during melt processing. cjspvc.com This leads to composites with improved homogeneity and enhanced mechanical properties such as strength and abrasion resistance. cjspvc.com Furthermore, its role as an internal and external lubricant reduces the viscosity of the composite melt, easing processing in techniques like extrusion and injection molding. pishrochem.comcjspvc.com
The creation of hybrid materials through the Langmuir-Blodgett technique represents a more advanced application. In this context, barium stearate is not merely an additive but a fundamental structural component. Researchers have constructed complex, multilayered films by alternating layers of barium stearate with functional materials. For example, single-walled carbon nanotubes (SWCNTs) have been embedded within barium stearate multilayers to create sensitive gas sensors. researchgate.net The ordered stearate matrix helps to align the nanotubes and provides a stable structure for the sensing device. Similarly, hybrid films incorporating manganese porphyrin or silver nitrate into a barium stearate matrix have been shown to exhibit significant changes in electrical resistance under UV radiation, demonstrating their potential as optical switches or sensors. researchgate.netresearchgate.net
Table 5.4.1: Research on Barium Stearate in Hybrid Materials
| Composite/Hybrid System | Function of Barium Stearate | Observed Property/Application |
|---|---|---|
| Rubber with Carbon Black/Silica Fillers | Dispersing Agent & Lubricant | Improved filler dispersion, enhanced mechanical properties, and better processability. cjspvc.com |
| Langmuir-Blodgett film with Carbon Nanotubes | Structural Matrix | Creation of an ordered multilayer film sensitive to NO₂ gas for sensor applications. researchgate.net |
| Langmuir-Blodgett film with Manganese Porphyrin | Structural Matrix | Material shows a strong change in electrical resistivity when exposed to UV radiation. researchgate.net |
| Langmuir-Blodgett film with Silver Nitrate (AgNO₃) | Structural Matrix | A photo-resistive effect was discovered, suggesting applications in UV sensors and switches. researchgate.net |
Catalytic Applications and Reaction Mechanisms
While primarily known as a stabilizer and lubricant, barium stearate also finds application as a catalyst or co-catalyst in specific chemical reactions, particularly in the field of polymer synthesis. atamanchemicals.com Its catalytic activity is generally attributed to the Lewis acidic nature of the barium ion (Ba²⁺).
In chemical synthesis, barium stearate is noted for its role as a catalyst and as an emulsifier in the emulsion polymerization of synthetic rubbers and resins. atamanchemicals.com In these reactions, the barium center can act as a Lewis acid, coordinating with monomers or initiators to activate them and facilitate the polymerization process. The long stearate chains contribute to the stabilization of the forming polymer particles, preventing their agglomeration in the reaction medium.
The precise reaction mechanisms involving barium stearate as a primary catalyst are not extensively detailed in publicly available literature. However, a plausible mechanism can be proposed based on the principles of coordination chemistry. The Ba²⁺ ion, although a weaker Lewis acid than transition metals, can still coordinate to electron-rich species like the carbonyl oxygen of a monomer or the peroxide bond of an initiator. This coordination polarizes the molecule, making it more susceptible to nucleophilic attack or homolytic cleavage, thereby initiating or propagating the polymerization chain.
Reaction Mechanism Postulate:
Activation: The Ba²⁺ center of the barium stearate coordinates with a reactant molecule (e.g., monomer, initiator).
Initiation/Propagation: This coordination lowers the activation energy for the subsequent reaction step, such as the addition of another monomer unit.
Product Release: The product or growing polymer chain de-coordinates from the barium center, freeing the catalyst to participate in another cycle.
The use of barium stearate in catalysis is often synergistic with other metal soaps, such as zinc or cadmium stearate, where a combination of catalysts can provide enhanced performance compared to a single component. atamanchemicals.comsanyigroupct.com
Table 5.5.1: Catalytic Applications of this compound
| Application Area | Function | Proposed Role of Barium Stearate |
|---|---|---|
| Emulsion Polymerization (Synthetic Rubber/Resin) | Catalyst / Co-catalyst | Acts as a Lewis acid to activate monomers or initiators. atamanchemicals.com |
| General Chemical Synthesis | Catalyst / Additive | Plays an auxiliary role in specific, though not widely detailed, chemical reactions. |
Analytical Methodologies for Characterization and Quantification in Diverse Matrices
Chromatographic Techniques for Separation and Identification
Chromatography is a fundamental technique for separating complex mixtures. wikipedia.org In the context of barium stearate (B1226849) analysis, it is primarily used to identify and quantify the organic stearate component or to separate the compound from other metal soaps.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and semi-volatile compounds. While barium stearate itself is not directly amenable to GC-MS due to its low volatility, the technique is invaluable for analyzing its thermal decomposition products. researchgate.net The thermal degradation of barium stearate yields various organic molecules, primarily related to the stearate chain. researchgate.net
For analysis, the stearate moiety is typically converted into a more volatile form, such as a fatty acid methyl ester (FAME), through a derivatization process. google.com For instance, reacting the sample with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can create silyl (B83357) esters of the fatty acids, which are then suitable for GC-MS analysis. unipi.it The gas chromatograph separates the individual components of the decomposition mixture, which are then identified by the mass spectrometer based on their unique mass spectra. hrgc.eu This approach allows for the identification of the primary octadecanoate component and any other fatty acids present as impurities.
Table 1: Potential Decomposition and Derivatized Products of Barium Stearate Analysis by GC-MS
| Compound Name | Chemical Formula | Role in Analysis |
| Stearic Acid | C₁₈H₃₆O₂ | Primary decomposition product |
| Methyl Stearate | C₁₉H₃₈O₂ | Derivatized product for GC analysis |
| Palmitic Acid | C₁₆H₃₂O₂ | Common fatty acid impurity |
| Trimethylsilyl stearate | C₂₁H₄₄O₂Si | Silylated derivative for GC analysis |
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.org It is particularly useful for analyzing compounds that are not sufficiently volatile for GC, such as metal soaps and other metal-organic complexes. nih.govnih.gov
In the analysis of barium stearate, HPLC can be employed to separate different metal stearates (e.g., barium stearate from calcium or zinc stearate) that might be present in a mixture. up.ac.za The separation relies on a high-pressure pump forcing a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.org Different components interact differently with the adsorbent, causing them to flow out at different rates. wikipedia.org By using a suitable chelating agent in the mobile phase, the separation and detection of metal-containing species can be enhanced. ukm.my This allows for the quantification of barium stearate in the presence of other related metal soaps, which is crucial for quality control in lubricant and stabilizer formulations.
Spectroscopic Quantification Methods
Spectroscopic methods are widely used for the elemental analysis of barium stearate, focusing on quantifying the barium content with high sensitivity and accuracy.
Atomic Absorption Spectroscopy (AAS) is a robust and widely used technique for determining the concentration of specific metal elements in a sample. cdc.gov To measure the barium content in barium stearate, the sample must first be digested or ashed to bring the barium into an aqueous solution. nih.gov The resulting solution is then aspirated into a flame or graphite (B72142) furnace, where it is atomized.
A hollow-cathode lamp specific to barium emits light at a characteristic wavelength (553.6 nm), which is passed through the atomized sample. nemi.gov The barium atoms in the sample absorb this light, and the amount of absorption is directly proportional to the concentration of barium in the sample. A nitrous oxide-acetylene flame is typically used to minimize chemical interferences. nemi.gov However, because barium is easily ionized in this flame, an ionization suppressor, such as a sodium chloride solution, must be added to both samples and standards to ensure accurate results. nemi.gov
Table 2: Typical Instrumental Parameters for Barium Analysis by Flame AAS
| Parameter | Setting | Purpose |
| Wavelength | 553.6 nm | Characteristic absorption line for Barium nemi.gov |
| Lamp Source | Barium Hollow-Cathode Lamp | Emits light specific to Barium nemi.gov |
| Flame (Burner) | Nitrous Oxide-Acetylene | Provides high temperature to atomize the sample and reduce chemical interferences nemi.gov |
| Ionization Suppressor | Sodium Chloride (NaCl) Solution | Controls the ionization of Barium atoms in the high-temperature flame nemi.gov |
| Working Range | 100 to 5,000 µg/L | Typical concentration range for standards and diluted samples nemi.gov |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is one of the most powerful and sensitive techniques for trace and ultra-trace elemental analysis. azom.com It is capable of detecting metals at concentrations as low as parts-per-billion (ppb) or even parts-per-trillion (ppt). alfa-chemistry.comlibretexts.org For the analysis of barium stearate, ICP-MS can be used not only to accurately quantify the barium content but also to screen for a wide range of other elemental impurities simultaneously. solvias.comresearchgate.net
In this technique, a digested sample solution is introduced into a high-temperature (around 10,000 °C) argon plasma, which ionizes the atoms present. pacificbiolabs.com These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. pacificbiolabs.com The detector then quantifies the ions of each element. The high sensitivity and multi-element capability of ICP-MS make it an ideal method for purity assessment and the detection of toxic heavy metal contaminants like lead, cadmium, and arsenic, in compliance with regulatory standards such as USP <232> and <233>. spectroscopyonline.comthermofisher.cnusp.org
Table 3: Comparison of Spectroscopic Techniques for Elemental Analysis
| Technique | Typical Detection Limit | Key Advantages | Key Limitations |
| Flame AAS | ~10-100 ppb | Relatively inexpensive, high accuracy and precision cdc.gov | Single-element analysis, potential for chemical interferences nemi.gov |
| ICP-OES | ~1-10 ppb | Multi-element capability, wide dynamic range spectroscopyonline.com | Less sensitive than ICP-MS, spectral interferences can occur |
| ICP-MS | ~0.001-0.1 ppb (ppt) | Extremely low detection limits, multi-element and isotopic analysis alfa-chemistry.comlibretexts.org | Higher capital cost, potential for isobaric interferences azom.comnih.gov |
Advanced Titrimetric and Gravimetric Analysis for Purity Assessment
While modern instrumental methods are prevalent, classical titrimetric and gravimetric analyses remain fundamental for the primary purity assessment of barium stearate. fiveable.me These methods are valued for their high precision and reliance on stoichiometric principles.
A common and robust method for determining the barium content and thereby assessing the purity of barium stearate is through gravimetric analysis involving precipitation. google.compatsnap.com This method involves accurately weighing a sample of barium stearate and reacting it with an excess of a strong acid, such as sulfuric acid or nitric acid followed by sulfuric acid. google.comscispace.com This reaction decomposes the metal soap, precipitating the barium as highly insoluble barium sulfate (B86663) (BaSO₄). google.comscispace.com
The reaction is: Ba(C₁₇H₃₅COO)₂ + H₂SO₄ → BaSO₄(s) + 2C₁₇H₃₅COOH
The barium sulfate precipitate is then carefully filtered, washed to remove impurities, and dried or calcined at a high temperature (e.g., 700-800°C) to achieve a constant weight. google.compatsnap.comscispace.com From the final mass of the pure barium sulfate, the mass and percentage of barium in the original sample can be calculated using stoichiometric relationships. fiveable.me This method provides an accurate, direct measure of the barium content, which is a critical parameter for the purity of barium stearate. google.compatsnap.com
Table 4: Example of Barium Content Determination by Gravimetric Analysis
| Step | Parameter | Example Value |
| 1 | Initial Mass of Barium Stearate Sample | 10.0000 g patsnap.com |
| 2 | Reagent Added | Excess Sulfuric Acid (H₂SO₄) patsnap.com |
| 3 | Product Precipitated | Barium Sulfate (BaSO₄) |
| 4 | Mass of Calcined Barium Sulfate | 3.4452 g patsnap.com |
| 5 | Molar Mass of Ba | 137.33 g/mol |
| 6 | Molar Mass of BaSO₄ | 233.39 g/mol |
| 7 | Calculated Barium Content (%) | 20.27% patsnap.com |
Calculation: (Mass of BaSO₄ × Molar Mass of Ba / Molar Mass of BaSO₄) / Initial Sample Mass × 100
Environmental Behavior and Biogeochemical Cycling Research
Degradation Pathways in Environmental Compartments (Soil, Water, Sediment)
Upon release into the environment, barium stearate's low water solubility governs its initial distribution. sanyigroupct.com However, the portion that does dissolve separates into its constituent ions, which then follow distinct degradation and transformation pathways.
The primary abiotic transformation for barium stearate (B1226849) is its dissociation in aqueous environments. The fate of the resulting barium ion (Ba²⁺) is significantly influenced by the local geochemistry. In the presence of sulfate (B86663) (SO₄²⁻) and carbonate (CO₃²⁻) ions, which are common in natural waters and soils, barium readily precipitates to form highly insoluble minerals: barite (barium sulfate) and witherite (barium carbonate). nih.govnih.gov This precipitation is a critical mechanism that controls the environmental mobility and bioavailability of barium. nih.gov
The octadecanoate (stearate) anion, the conjugate base of a weak acid, can undergo hydrolysis, which may have a minor localized effect on pH. When exposed to strong acids in the environment, barium stearate will decompose into stearic acid and the corresponding barium salt. sanyigroupct.com
The organic component of the compound, the stearate ion, is subject to biotic degradation. As a long-chain fatty acid, stearate is a readily available carbon source for a wide range of microorganisms. opewax.com Bacteria and fungi are known to degrade petroleum hydrocarbons and fatty acids through metabolic pathways such as beta-oxidation. nih.govfrontiersin.org Several bacterial genera, including Pseudomonas, Rhodococcus, Bacillus, and Mycobacterium, are particularly effective at degrading complex organic molecules and are expected to play a role in the breakdown of the stearate component. nih.govfrontiersin.org
In contrast, the barium ion is a metallic element and does not undergo microbial degradation. researchgate.net However, microbial activities can indirectly influence its speciation, solubility, and transport in the environment by altering local redox conditions and pH.
Environmental Transport and Fate Modeling Studies
Environmental fate and transport models are computational tools used to predict the movement, transformation, and ultimate fate of chemicals released into the environment. researchgate.netepa.gov For a compound like barium stearate, modeling would consider its dissociation and the individual transport characteristics of the barium and stearate ions.
The transport of the barium ion in geologic media is heavily influenced by sorption-desorption reactions. cdc.govst-andrews.ac.uk Barium ions adsorb onto the surfaces of soil and sediment particles, particularly clay minerals and metal oxides. cdc.govbilkent.edu.tr
Batch experiments have been conducted to study the sorption behavior of Ba²⁺ on various clays. These studies reveal that the extent and rate of sorption depend on multiple factors. The process is often reversible, though the degree of reversibility varies with the type of mineral. bilkent.edu.tr For example, sorption of barium has been found to be reversible on kaolinite but only partly reversible on montmorillonite and chlorite-illite clays. bilkent.edu.tr
The kinetics of sorption can be complex, suggesting the presence of multiple types of binding sites on mineral surfaces. bilkent.edu.tr Isotherm models, such as the Freundlich and Dubinin-Radushkevich models, have been successfully applied to describe the equilibrium of barium sorption on clays. bilkent.edu.tr
Table 1: Barium (Ba²⁺) Sorption Parameters on Different Clay Minerals
| Clay Mineral | Saturation Time (days) | Reversibility | Factors Influencing Sorption | Applicable Isotherm Models |
|---|---|---|---|---|
| Kaolinite | 8 | Reversible | pH, Ba²⁺ concentration, v/m ratio | Freundlich, Dubinin-Radushkevich |
| Montmorillonite | 12 | Partly Reversible | pH, Ba²⁺ concentration, v/m ratio | Freundlich, Dubinin-Radushkevich |
| Chlorite-illite | 6 | Partly Reversible | pH, Ba²⁺ concentration, v/m ratio | Freundlich, Dubinin-Radushkevich |
This table is generated based on data from sorption studies on barium ions. bilkent.edu.tr
The potential for barium to leach from soils and contaminate groundwater is a recognized environmental concern. cdc.gov Barium has been detected at a significant number of hazardous waste sites. cdc.gov The primary factor controlling the leaching and transport of barium in groundwater is its solubility, which is dominated by the presence of sulfate. nih.govnih.gov High concentrations of sulfate in groundwater significantly limit the mobility of barium by promoting the precipitation of insoluble barium sulfate. nih.gov
Anthropogenic activities, particularly from the oil and gas industry which uses barite in drilling fluids, can be a source of barium contamination in groundwater. nih.gov While the stearate component of barium stearate is organic, its expected rapid biodegradation is likely to limit its potential for significant leaching into groundwater systems.
Research on Bioconcentration and Bioavailability in Non-Human Organisms
Bioconcentration is the process by which a chemical's concentration in an organism exceeds that in the surrounding environment, specifically from water uptake. ecetoc.org Bioavailability, or the fraction of a chemical that can be taken up by an organism, is a critical factor influencing bioconcentration and potential toxicity. researchgate.netepa.gov
For barium, the general scientific consensus is that it does not significantly bioaccumulate or biomagnify in food chains. epa.gov While some level of bioconcentration can occur in certain plants and aquatic organisms, concentrations in higher trophic level species are generally low. cdc.govepa.gov
The bioavailability of barium to aquatic life is closely tied to its dissolved concentration. nih.gov Research on groundwater crustaceans (cyclopoids) has demonstrated that toxicity is caused by dissolved barium, while precipitated barium sulfate shows no toxic effects. nih.gov Therefore, environmental factors that reduce the concentration of dissolved barium, such as the presence of sulfate, also reduce its bioavailability and risk to organisms. nih.gov The stearate portion of the molecule, being a common fatty acid, would likely be metabolized and is not considered a risk for bioaccumulation.
Table 2: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Barium(2+);octadecanoate | Ba(C₁₈H₃₅O₂)₂ |
| Barium Stearate | Ba(C₁₈H₃₅O₂)₂ |
| Barium | Ba |
| Barium ion | Ba²⁺ |
| Octadecanoate | C₁₈H₃₅O₂⁻ |
| Stearate | C₁₈H₃₅O₂⁻ |
| Stearic Acid | C₁₈H₃₆O₂ |
| Barium Sulfate | BaSO₄ |
| Barite | BaSO₄ |
| Barium Carbonate | BaCO₃ |
| Witherite | BaCO₃ |
| Sulfate | SO₄²⁻ |
| Carbonate | CO₃²⁻ |
| Kaolinite | Al₂Si₂O₅(OH)₄ |
Computational Chemistry and Theoretical Modeling of Barium 2+ ;octadecanoate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. unesp.br It is particularly useful for analyzing the nature of chemical bonds, charge distributions, and molecular orbitals in compounds like barium octadecanoate.
DFT studies can elucidate the interaction between the barium ion (Ba²⁺) and the two carboxylate groups of the octadecanoate anions. These calculations focus on the geometry of the coordination sphere around the barium cation, determining precise bond lengths and angles between the barium and oxygen atoms. The bonding is characterized by a significant ionic component, arising from the electrostatic attraction between the positively charged barium ion and the negatively charged carboxylate groups. However, DFT can also reveal the degree of covalent character in the Ba-O bonds by analyzing the electron density distribution and the overlap of molecular orbitals.
In one study, DFT was used in conjunction with a three-dimensional reference interaction site model (3D-RISM-KH) to understand the solvation and chemical reactivity of barium stearate (B1226849) within an ionic liquid. researchgate.net Such hybrid approaches allow for the investigation of complex chemical reactions and equilibria in solution. researchgate.net Furthermore, DFT is instrumental in determining molecular properties that influence bulk material behavior, such as the calculation of monomer dipole moments, which can be correlated with the built-in electric fields of polymeric systems or layered films containing barium stearate. nih.govacs.org For systems where barium stearate is mixed with other components, like carbon nanotubes, DFT calculations can determine the formation energy of defects and the binding energy of molecules to these defects, explaining observed catalytic activity. researchgate.net
A typical DFT analysis of barium(2+);octadecanoate would yield data such as those illustrated in the hypothetical table below. This data is fundamental for understanding the molecule's stability, reactivity, and spectroscopic properties.
| Property | Calculated Value | Significance |
|---|---|---|
| Ba-O Bond Length | ~2.7 - 2.9 Å | Defines the primary coordination geometry and strength of the ionic interaction. |
| O-C-O Bond Angle | ~125° | Indicates the geometry of the carboxylate head group upon coordination. |
| Mulliken Charge on Ba | ~+1.85 |e| | Quantifies the degree of charge transfer, confirming the high ionicity of the bond. |
| Mulliken Charge on O | ~-0.80 |e| | Shows the localization of negative charge on the carboxylate oxygen atoms. |
| HOMO-LUMO Gap | ~5.0 eV | Relates to the electronic stability and the energy required for electronic excitation. |
Molecular Dynamics Simulations for Crystal Growth and Interfacial Interactions
Molecular Dynamics (MD) simulations are a cornerstone for studying the time-dependent behavior of molecular systems, offering a bridge between the atomic scale and macroscopic properties. For barium octadecanoate, MD simulations are invaluable for exploring crystal growth dynamics and complex interfacial phenomena.
Crystal Growth: MD simulations can model the nucleation and growth of barium stearate crystals from a melt or solution. By simulating a system of ions and molecules over time, researchers can observe the spontaneous self-assembly into ordered crystalline structures. These simulations provide insights into the mechanisms of crystal growth, such as how individual molecules attach to the growing crystal surface and how factors like temperature and impurities affect the final crystal morphology. Studies on the growth of similar crystals, like barium sulfate (B86663), have shown that simulations can predict the effect of additives on crystal habit modification. researchgate.net
Interfacial Interactions: Barium octadecanoate is well-known for its ability to form highly ordered Langmuir-Blodgett (LB) films. unesp.brredalyc.orgresearchgate.netacs.org These are created by transferring monomolecular layers from an air-water interface onto a solid substrate. dtic.mil MD simulations are perfectly suited to investigate the molecular-level details of these interfaces. Simulations can reveal:
The orientation and packing of the long hydrocarbon tails of the stearate molecules.
The structure of the head groups at the interface with the aqueous subphase or the solid substrate. researchgate.net
The role of the barium ions in bridging the stearate molecules and stabilizing the film structure.
The dynamic processes involved in film formation, compression, and potential collapse. uni-muenster.de
MD simulations have been used to confirm that the buildup of similar layer-by-layer films occurs via surface overcharging and to assess how factors like charge density and polymer chain length affect the structure and stability of the resulting multilayer assembly. acs.org
The table below outlines typical parameters and outputs from an MD simulation designed to study a barium stearate LB film.
| Parameter/Output | Typical Value/Description | Purpose/Insight Gained |
|---|---|---|
| Force Field | Customized (e.g., CHARMM, AMBER) with metal-ion parameters | Ensures accurate description of all inter- and intramolecular forces. |
| System Size | 100-200 stearate molecules, 10,000+ water molecules | Large enough to minimize finite-size effects and observe collective phenomena. |
| Simulation Time | 50 - 200 nanoseconds | Allows the system to reach equilibrium and for dynamic processes to be observed. |
| Calculated Property: Tilt Angle | Angle of the hydrocarbon chain relative to the surface normal | Describes the packing and ordering of the monolayer. |
| Calculated Property: Area per Molecule | Calculated from the simulation box dimensions | Correlates directly with experimental pressure-area isotherms from Langmuir troughs. acs.org |
| Calculated Property: Radial Distribution Function (RDF) | g(r) for Ba-O, Ba-Ba, and O-Water | Reveals the local solvation structure and ion-pairing at the interface. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights
Quantitative Structure-Property Relationship (QSPR) modeling is a computational method that aims to correlate the structural features of molecules with their physicochemical properties. A QSPR model is a mathematical equation that links calculated molecular descriptors to an experimentally measured property.
For this compound, QSPR models can be developed to predict properties that are difficult or time-consuming to measure experimentally. The process involves:
Descriptor Calculation: A large number of molecular descriptors are calculated for barium octadecanoate and related compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, orbital energies from DFT).
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that finds the best correlation between a subset of these descriptors and a target property.
Validation: The model's predictive power is rigorously tested using external datasets.
A notable application for this class of compounds is in polymer science. For instance, a QSPR study was conducted to evaluate the influence of various metal stearates on the thermal stability of poly(vinyl chloride) (PVC). chempap.org In such a model, descriptors for calcium stearate and other metal stearates were used to predict their effectiveness as thermal stabilizers. chempap.org A similar approach could be applied to barium stearate to predict its performance in various applications.
The table below gives examples of molecular descriptors that could be used in a QSPR model for barium octadecanoate and the properties they might predict.
| Descriptor Type | Example Descriptor | Potential Property to Predict |
|---|---|---|
| Constitutional | Molecular Weight | Melting Point, Viscosity |
| Topological | Wiener Index (describes molecular branching) | Boiling Point, Surface Tension |
| Geometric | Molecular Surface Area | Solubility, Rate of Dissolution |
| Quantum-Chemical | Ionization Potential | Thermal Stability, Antioxidant Activity |
| Quantum-Chemical | Partial Atomic Charges | Interfacial Adhesion, Interaction with Polar Solvents |
Emerging Research Frontiers and Future Directions for Barium 2+ ;octadecanoate Studies
Integration in Multifunctional Materials and Smart Systems
The integration of barium stearate (B1226849) into multifunctional materials and smart systems represents a significant leap forward. Researchers are now exploring its use beyond traditional applications as a lubricant or stabilizer. caznstabilizer.compishrochem.com
One of the most promising areas is the development of advanced sensors. Barium stearate films, particularly when doped with other materials like carbon nanotubes or metalloporphyrins, have shown sensitivity to various stimuli. For instance, Langmuir-Blodgett films of barium stearate combined with carbon nanotubes and manganese porphyrin have demonstrated a change in electrical resistance when exposed to methane (B114726) gas. chalcogen.ro Similarly, structures containing iron porphyrin have also been investigated for gas sensing applications. chalcogen.ro
Furthermore, barium stearate multilayers doped with silver nitrate (B79036) or manganese porphyrin have exhibited a photo-resistive effect when exposed to UV radiation, suggesting potential applications in UV sensors and optical switches. researchgate.net The change in resistivity under UV light is a reversible process, making it suitable for reusable sensing devices. researchgate.net These studies highlight the potential of barium stearate as a key component in smart systems that can detect and respond to environmental changes.
The following table summarizes some of the research on barium stearate in sensor applications:
| Dopant/Composite Material | Sensed Analyte/Stimulus | Sensing Principle | Potential Application |
| Carbon Nanotubes & Manganese Porphyrin | Methane Gas | Change in electrical resistance | Gas sensor |
| Carbon Nanotubes & Iron Porphyrin | Methane Gas | Change in electrical resistance | Gas sensor |
| Silver Nitrate | UV Radiation | Photo-resistive effect | UV sensor, Optical switch |
| Manganese Porphyrin | UV Radiation | Change in resistivity | UV sensor, Optical switch |
Novel Synthesis Routes for Tailored Nanostructures and Advanced Forms
The functionality of barium stearate is intrinsically linked to its physical form. Consequently, a significant area of emerging research is the development of novel synthesis methods to create tailored nanostructures and advanced forms of the compound. Traditional production methods, such as the double decomposition process, are being challenged by newer, more environmentally friendly, and efficient techniques. google.comchemicalbook.com
Newer synthesis routes aim to provide greater control over particle size, morphology, and purity, which are critical for advanced applications. Some of these innovative methods include:
Direct Method with Catalyst: This involves the direct reaction of stearic acid with barium oxide or hydroxide (B78521) in the presence of a catalyst. google.comcardlo.cn This method is noted for its simpler process, reduced raw material usage, and lower energy consumption compared to traditional methods. google.com
One-Step Synthesis in Aqueous Medium: This approach uses water as a reaction medium, with ammonia (B1221849) sometimes employed as a catalyst, to react stearic acid and barium hydroxide. patsnap.comgoogle.com This method is advantageous as it can eliminate wastewater discharge by recycling the water used in the process. patsnap.comgoogle.com
Molten State Reaction: In this "dry process," metal oxides are added directly to molten stearic acid under controlled temperature and pressure. cardlo.cn
These advanced synthesis techniques open the door to producing barium stearate with specific properties, such as high purity for electronic applications or controlled particle size for enhanced performance in polymer composites. The ability to tailor the nanostructure of barium stearate is a key step toward its use in high-performance materials.
Below is a comparison of different synthesis methods for barium stearate:
| Synthesis Method | Reactants | Key Features | Advantages |
| Traditional Double Decomposition | Stearic acid, Caustic soda, Barium chloride | Water-based, multi-step process | Mature technology |
| Direct Method with Catalyst | Stearic acid, Barium oxide/hydroxide, Catalyst | Simpler process, no wastewater | Energy saving, high efficiency |
| One-Step Aqueous Synthesis | Stearic acid, Barium hydroxide, Water, (Ammonia catalyst) | Water as a medium, potential for water recycling | Environmentally friendly, reduced energy consumption |
| Dry Process (Molten State) | Stearic acid, Barium carbonate/hydroxide | High temperature, molten state reaction | Direct reaction |
Advanced In-Situ Characterization Techniques for Dynamic Processes
Understanding the behavior of barium stearate during its formation and function is crucial for optimizing its performance. Advanced in-situ characterization techniques are providing unprecedented insights into the dynamic processes involving this compound.
Techniques such as polarization modulation infrared reflection-absorption spectroscopy (PM-IRRAS) combined with π-A isotherms have been used to study the structure of barium stearate films at the air/water interface in real-time. scispace.com This allows researchers to observe the molecular arrangement and interactions as the film is formed.
Electron diffraction is another powerful tool for studying the structure of thin films. Studies on rubbed films of barium stearate have used electron diffraction to reveal that the hydrocarbon chains are oriented approximately normal to the surface. aps.org Furthermore, the optical properties of built-up films of barium stearate have been meticulously studied, determining the thickness per layer to be approximately 24.40Å and identifying the birefringent nature of the films. aps.org These detailed characterizations at the molecular level are essential for designing materials with specific optical and electronic properties.
Sustainable and Circular Economy Perspectives in Barium(2+);octadecanoate Research
In line with global trends toward sustainability, research into barium stearate is increasingly focusing on green chemistry principles and circular economy concepts. The development of more sustainable synthesis methods, as mentioned earlier, is a key aspect of this trend. google.compatsnap.comgoogle.com These methods aim to reduce energy consumption, minimize waste, and avoid the use of hazardous materials. google.comgoogle.com
The focus on a circular economy also encourages research into the recycling and reuse of materials containing barium stearate. While specific research on the direct recycling of barium stearate is still emerging, its use in durable goods and its potential for recovery from waste streams are areas of growing interest. marketresearchintellect.com Furthermore, the use of barium stearate derived from renewable resources, such as vegetable-based stearic acid, contributes to its sustainability profile. pishrochem.com The low toxicity and biodegradability of barium stearate also make it a more environmentally friendly choice in certain applications compared to other metal stearates. opewax.com
Expanding Research into Novel Derivatives and Related Compounds
The fundamental understanding of barium stearate is paving the way for the exploration of novel derivatives and related barium-based carboxylates. By modifying the carboxylic acid component or creating mixed-metal stearates, researchers can fine-tune the properties of the resulting material for specific applications.
For example, research into other barium carboxylates, such as those derived from coconut oil or 3,5-pyrazoledicarboxylic acid, is expanding the family of barium-based functional materials. materials.internationalresearchgate.net These new compounds may exhibit unique thermal stabilities, crystal structures, and catalytic or photoluminescent properties. materials.internationalresearchgate.net The synthesis of a porous barium carboxylate coordination polymer demonstrates the potential to create materials with high surface areas for applications in catalysis or gas storage. acs.org
Furthermore, the combination of barium stearate with other metal stearates, such as zinc or calcium stearate, is a common practice in the polymer industry to achieve synergistic stabilizing effects. atamanchemicals.comgoldstab.com Future research will likely focus on developing a deeper understanding of the interactions in these mixed-metal systems to create even more effective and customized additives. The exploration of barium complexes with other organic ligands, such as 5-sulfoisophthalic acid, is also yielding novel three-dimensional structures with interesting thermal and luminescent properties. dntb.gov.ua
This expansion into a broader class of related compounds, built upon the knowledge of barium stearate, promises to deliver a new generation of materials with tailored functionalities for a wide range of advanced applications.
Q & A
[Basic] What are the standard synthetic protocols for barium stearate, and how can purity be validated?
Barium stearate is typically synthesized via metathesis reactions between sodium stearate and barium salts (e.g., barium chloride). A common method involves dissolving sodium stearate in hot water, adding a stoichiometric amount of barium chloride under reflux, and precipitating the product . Purity validation requires a combination of techniques:
- FTIR spectroscopy to confirm carboxylate coordination (asymmetric stretching at ~1540 cm⁻¹ and symmetric at ~1430 cm⁻¹) .
- Thermogravimetric analysis (TGA) to assess thermal decomposition patterns (e.g., weight loss at ~300°C corresponds to stearate chain degradation) .
- Elemental analysis to verify Ba²⁺ content (theoretical: ~18.5% Ba; deviations >1% indicate impurities) .
[Advanced] How can researchers resolve discrepancies in reported melting points of barium stearate across studies?
Reported melting points vary (e.g., 160–180°C), often due to differences in:
- Crystallinity : Annealing conditions (e.g., cooling rate) affect crystal structure and thermal stability .
- Hydration state : Anhydrous vs. hydrated forms exhibit distinct phase transitions. Use differential scanning calorimetry (DSC) to identify endothermic peaks corresponding to dehydration .
- Impurity profiles : Trace metal ions (e.g., Na⁺) lower melting points. Combine inductively coupled plasma mass spectrometry (ICP-MS) and X-ray diffraction (XRD) to detect impurities and correlate with thermal data .
[Basic] What spectroscopic techniques are most effective for characterizing barium stearate’s coordination geometry?
- XRD : Reveals crystal structure; barium stearate typically adopts a lamellar arrangement with d-spacing ~3.5–4.0 Å .
- FTIR : Confirms bidentate or bridging coordination of stearate ligands via split carboxylate peaks .
- Solid-state NMR : ¹³C NMR can distinguish between free and coordinated carboxylate groups (δ ~185 ppm for coordinated COO⁻) .
[Advanced] How do researchers design experiments to investigate the ligand exchange dynamics of barium stearate in polymer composites?
- Hypothesis : Stearate ligands may exchange with polymer functional groups, altering composite stability.
- Methodology :
- Kinetic studies : Use time-resolved FTIR to monitor carboxylate peak shifts during polymer blending .
- Competitive ligand experiments : Introduce alternative ligands (e.g., oleate) and quantify displacement via ICP-MS .
- Molecular dynamics simulations : Model ligand-polymer interactions to predict exchange rates .
- Data interpretation : Correlate exchange rates with mechanical properties (e.g., tensile strength) to assess functional impacts .
[Basic] What are the critical parameters for optimizing barium stearate’s role as a lubricant in lab-scale polymer processing?
- Concentration : 0.5–2.0 wt% is typical; excess stearate induces phase separation.
- Processing temperature : Maintain below 180°C to prevent decomposition .
- Shear rate : Higher shear improves dispersion but risks ligand detachment. Use rheometry to balance viscosity and stability .
[Advanced] How can researchers address contradictions in literature regarding barium stearate’s environmental persistence?
Conflicting biodegradation data arise from:
- Test conditions : Aerobic vs. anaerobic environments yield different degradation pathways. Standardize assays using OECD 301B guidelines .
- Analytical limitations : Traditional weight-loss methods overlook partial degradation. Employ LC-MS to detect intermediate metabolites (e.g., shorter-chain carboxylates) .
- Sample history : Commercial samples may contain stabilizers. Synthesize in-house barium stearate for controlled studies .
[Basic] What statistical methods are appropriate for analyzing batch-to-batch variability in barium stearate synthesis?
- Multivariate analysis : Use PCA to identify key variables (e.g., reaction time, temperature) affecting yield and purity .
- Control charts : Monitor Ba²⁺ content (via ICP-MS) across batches to detect systemic errors .
- Error propagation models : Quantify uncertainty in stoichiometric calculations due to measurement errors .
[Advanced] What strategies mitigate ligand oxidation during high-temperature applications of barium stearate?
- Antioxidant additives : Incorporate phenolic antioxidants (e.g., BHT) at 0.1–0.5 wt% and track oxidation via FTIR (loss of C-H stretches at ~2920 cm⁻¹) .
- Inert atmosphere processing : Use nitrogen-purged reactors to reduce radical formation .
- Accelerated aging tests : Expose samples to elevated temperatures (e.g., 150°C) and model degradation kinetics using Arrhenius equations .
[Basic] How do researchers ensure reproducibility in barium stearate’s colloidal stability studies?
- Standardize dispersion protocols : Use ultrasonication at 20 kHz for 30 min in toluene .
- Zeta potential measurements : Maintain values >|30| mV for electrostatic stabilization .
- Reference materials : Compare with commercial barium stearate (e.g., Sigma-Aldrich) to validate methods .
[Advanced] How can advanced computational methods predict barium stearate’s compatibility with novel solvents?
- COSMO-RS simulations : Calculate solubility parameters (δ) to screen solvents with similar polarity .
- Molecular docking : Model stearate-solvent interactions to predict coordination stability .
- Validation : Cross-check predictions with experimental dynamic light scattering (DLS) data on aggregate size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
